molecular formula C15H12N2O2S2 B7467374 N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide

N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide

Cat. No. B7467374
M. Wt: 316.4 g/mol
InChI Key: NPKIECSJQMVBNE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide varies depending on its application. In medicine, this compound has been reported to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration. It has also been reported to induce apoptosis in cancer cells.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been reported to disrupt the synthesis of chitin in insects and inhibit the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide vary depending on its application. In medicine, this compound has been reported to reduce inflammation, oxidative stress, and cell proliferation. It has also been reported to improve cognitive function and memory.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been reported to enhance plant growth and yield by promoting root development and nutrient uptake. It has also been reported to exhibit insecticidal and fungicidal properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide in lab experiments include its high purity and yield, as well as its diverse range of potential applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide. In medicine, further research is needed to fully understand its potential use as a drug delivery system and its effects on various diseases, including cancer and neurodegenerative disorders. In agriculture, further research is needed to optimize its use as a plant growth regulator and pesticide, as well as to minimize its potential environmental impact. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in both medicine and agriculture.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide involves the reaction of 2-aminobenzothiazole with 2-bromo-4'-methylacetophenone in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thiourea and sodium hydroxide to yield the final compound. This method has been reported to have a high yield and purity of the product.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been reported to exhibit anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been studied for its potential use as a plant growth regulator and as a pesticide. It has been reported to enhance plant growth and yield, as well as exhibit insecticidal and fungicidal properties.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c18-11(13-6-3-9-20-13)7-8-14(19)17-15-16-10-4-1-2-5-12(10)21-15/h1-6,9H,7-8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKIECSJQMVBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide

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